molecular formula C24H26N2O3 B11020812 N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide

N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide

Cat. No.: B11020812
M. Wt: 390.5 g/mol
InChI Key: SUKAEFRSTOLJOT-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a diphenylpropyl group and a hydroxy-methyl-oxopyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide typically involves multiple steps:

    Formation of the Diphenylpropyl Intermediate: This step involves the reaction of benzyl chloride with phenylacetonitrile in the presence of a base such as sodium hydride to form 3,3-diphenylpropionitrile.

    Reduction of Nitrile to Amine: The nitrile group is reduced to an amine using hydrogenation over a palladium catalyst.

    Coupling with Pyridinone Derivative: The amine is then coupled with a pyridinone derivative, which is synthesized separately by reacting 4-hydroxy-6-methyl-2-pyridone with a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxopyridinyl moiety can be reduced to a hydroxypyridine using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxypyridine derivative.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. Its structural features make it a candidate for probing the activity of various biological targets.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the development of new drugs for treating diseases such as cancer or neurological disorders.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The diphenylpropyl group may facilitate binding to hydrophobic pockets, while the hydroxy-methyl-oxopyridinyl moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-diphenylpropyl)-3-(4-hydroxy-2-oxopyridin-1(2H)-yl)propanamide: Lacks the methyl group on the pyridinone ring.

    N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide: Has an additional carbon in the propanamide chain.

Uniqueness

N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide is unique due to the presence of both the diphenylpropyl and hydroxy-methyl-oxopyridinyl groups. This combination of structural features provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C24H26N2O3/c1-18-16-21(27)17-24(29)26(18)15-13-23(28)25-14-12-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,16-17,22,27H,12-15H2,1H3,(H,25,28)

InChI Key

SUKAEFRSTOLJOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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